1-(3-Amino-1-benzofuran-2-yl)ethanone

Descripción general

Descripción

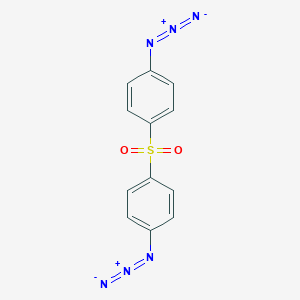

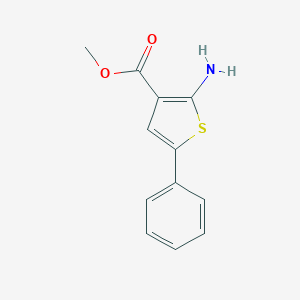

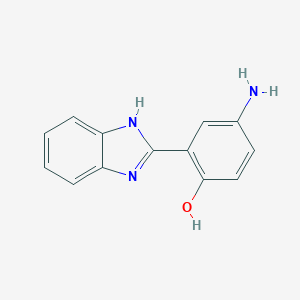

1-(3-Amino-1-benzofuran-2-yl)ethanone is a chemical compound with the CAS Number: 49615-96-5. Its molecular weight is 175.19 and its molecular formula is C10H9NO2 . The IUPAC name for this compound is 1-(3-amino-1-benzofuran-2-yl)ethanone .

Molecular Structure Analysis

The molecular structure of 1-(3-Amino-1-benzofuran-2-yl)ethanone consists of a benzofuran ring attached to an ethanone group at the 1-position and an amino group at the 3-position . The InChI code for this compound is 1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3 .Physical And Chemical Properties Analysis

The melting point of 1-(3-Amino-1-benzofuran-2-yl)ethanone is reported to be 149°C .Aplicaciones Científicas De Investigación

Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Some substituted benzofurans have shown dramatic anticancer activities .

The synthesis of benzofuran derivatives often involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .

Safety And Hazards

Direcciones Futuras

While specific future directions for 1-(3-Amino-1-benzofuran-2-yl)ethanone are not available, benzofuran derivatives are a subject of significant research, particularly in the realm of anti-cancer activity . Therefore, it’s likely that future research will continue to explore the potential applications of these compounds in medicinal chemistry.

Propiedades

IUPAC Name |

1-(3-amino-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQBNOWMBVHDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349582 | |

| Record name | 1-(3-Amino-benzofuran-2-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Amino-1-benzofuran-2-yl)ethanone | |

CAS RN |

49615-96-5 | |

| Record name | 1-(3-Amino-benzofuran-2-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)

![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)